

# Diseases associated with ZMYND19 gene mutations

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Core Functions and Disease Associations of the ZMYND19 Gene

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

The zinc finger MYND-type containing 19 (ZMYND19) gene encodes a protein implicated in fundamental cellular processes, including microtubule dynamics and signal transduction. While its paralog, ZMYND10, is firmly established as a causative gene for Primary Ciliary Dyskinesia (PCD), the precise role of ZMYND19 in inherited diseases is still emerging. Recent research has, however, illuminated a significant function for the ZMYND19 protein as a negative regulator of the mTORC1 signaling pathway, suggesting its potential involvement in cancer pathogenesis, particularly in Epstein-Barr virus-associated gastric carcinoma. This technical guide provides a comprehensive overview of the current understanding of ZMYND19, with a focus on its molecular functions, associated pathologies, and the experimental methodologies used to elucidate its roles.

#### **ZMYND19: Gene and Protein Profile**

ZMYND19 is a protein-coding gene that produces a zinc finger protein characterized by a MYND (Myeloid, Nervy, and DEAF-1) domain. This domain is known to mediate protein-protein interactions. The ZMYND19 protein, also known as MIZIP, was initially identified through its interaction with the melanin-concentrating hormone receptor 1 (MCH-R1) and has also been



shown to associate with tubulin, suggesting a role in cytoskeletal regulation[1][2][3]. It is expressed in various tissues, including the brain, testis, and stomach[1].

While direct disease-causing mutations in ZMYND19 for a Mendelian disorder are not yet firmly established, its paralog, ZMYND10, is a well-documented causative gene for Primary Ciliary Dyskinesia (PCD), a rare autosomal recessive genetic disorder affecting motile cilia[4][5][6][7] [8][9][10].

# Association with Primary Ciliary Dyskinesia (PCD) - The Role of the ZMYND Family

Mutations in ZMYND10 are a known cause of PCD, leading to defects in the assembly of both the inner and outer dynein arms of cilia[6][9]. These defects result in impaired ciliary motility, leading to the clinical manifestations of PCD, such as recurrent respiratory infections, situs inversus, and infertility[5][9]. While ZMYND19 interacts with components of the dynein arm assembly pathway, its direct role in the pathogenesis of PCD is less clear.

#### **Quantitative Data on ZMYND10 Mutations in PCD**

The following table summarizes the prevalence of ZMYND10 mutations in different PCD patient cohorts. This data for ZMYND10 provides a valuable context for understanding the importance of the ZMYND gene family in ciliary function.

| Study Population                                                     | Percentage of PCD Cases<br>Attributed to ZMYND10<br>Mutations | Reference |
|----------------------------------------------------------------------|---------------------------------------------------------------|-----------|
| Slavic PCD cohort                                                    | ~3%                                                           | [7]       |
| PCD cases with combined Inner and Outer Dynein Arm (IDA/ODA) defects | 16% (6 out of 38 families)                                    | [6][9]    |

## **ZMYND19** in mTORC1 Signaling and Cancer

A significant and more direct role for ZMYND19 has been identified in the regulation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. ZMYND19, in



conjunction with Muskelin 1 (MKLN1), acts as a negative regulator of mTORC1 activity at the lysosomal membrane[1][11][12].

The CTLH E3 ubiquitin ligase complex targets ZMYND19 and MKLN1 for proteasomal degradation. In contexts where the CTLH complex is inactivated, such as in certain cancers like Epstein-Barr virus-associated gastric carcinoma, ZMYND19 and MKLN1 accumulate. This accumulation leads to the inhibition of mTORC1, a central regulator of cell growth, proliferation, and metabolism[1][11][12]. The mechanism of inhibition involves the interaction of a ZMYND19/MKLN1 complex with Raptor, a key component of mTORC1, and the RagA/C GTPases, thereby blocking a late stage of mTORC1 activation[1][11].

# Signaling and Interaction Pathways Dynein Arm Assembly Pathway

The following diagram illustrates the role of ZMYND10 in the cytoplasmic pre-assembly of dynein arms, a critical process for ciliary function. ZMYND10 is part of a chaperone relay system that ensures the correct folding and assembly of dynein motor proteins before their transport into the cilium.





Figure 1: Dynein Arm Assembly Pathway

Click to download full resolution via product page

Figure 1: Dynein Arm Assembly Pathway



## mTORC1 Signaling Regulation by ZMYND19

This diagram depicts the negative regulatory role of ZMYND19 on the mTORC1 signaling pathway at the lysosome.



Figure 2: ZMYND19-mediated mTORC1 Inhibition

Click to download full resolution via product page

Figure 2: ZMYND19-mediated mTORC1 Inhibition

# Experimental Protocols Whole-Exome Sequencing (WES) for PCD Gene Discovery

WES is a powerful tool for identifying causative mutations in genetically heterogeneous disorders like PCD.

Objective: To identify pathogenic variants in known and novel genes in individuals with a clinical presentation of PCD.

#### Methodology:

- DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes of the patient and family members (when available) using standard commercial kits.
- Library Preparation and Exome Capture:



- Genomic DNA is fragmented, and sequencing adapters are ligated to the fragments.
- The exonic regions are captured using a commercially available human exome enrichment kit (e.g., Agilent SureSelect, Twist Human Core Exome).
- Sequencing: The captured DNA library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
- Data Analysis:
  - Sequencing reads are aligned to the human reference genome (e.g., GRCh38/hg38).
  - Variant calling is performed to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).
  - Variants are annotated using databases such as dbSNP, gnomAD, and ClinVar.
  - Filtering of variants is based on allele frequency (rare variants are prioritized), predicted functional impact (e.g., nonsense, frameshift, missense mutations predicted to be damaging by tools like SIFT and PolyPhen), and inheritance pattern (autosomal recessive for most PCD cases).
- Variant Confirmation and Segregation Analysis: Candidate pathogenic variants are confirmed by Sanger sequencing in the proband and tested for segregation in family members.

#### Immunofluorescence (IF) for Dynein Arm Proteins

IF microscopy is used to visualize the presence and localization of dynein arm components in respiratory cilia.

Objective: To assess the presence or absence of specific dynein arm proteins (e.g., DNAH5 for outer arms) in ciliary axonemes.

#### Methodology:

- Sample Collection: Respiratory epithelial cells are collected via nasal brushing.
- Cell Preparation: The collected cells are cytocentrifuged onto glass slides.



- Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent such as Triton X-100.
- Blocking: Non-specific antibody binding is blocked using a solution containing serum (e.g., goat serum) or bovine serum albumin (BSA).
- Primary Antibody Incubation: Slides are incubated with a primary antibody specific to the dynein arm protein of interest (e.g., anti-DNAH5) and a ciliary marker (e.g., anti-acetylated tubulin) overnight at 4°C.
- Secondary Antibody Incubation: After washing, slides are incubated with fluorescently labeled secondary antibodies that recognize the primary antibodies (e.g., Alexa Fluor 488conjugated anti-rabbit and Alexa Fluor 594-conjugated anti-mouse).
- Mounting and Imaging: Slides are mounted with a mounting medium containing a nuclear counterstain (e.g., DAPI) and imaged using a fluorescence or confocal microscope. The absence of a specific dynein arm protein signal in the cilia, which are marked by the tubulin stain, indicates a potential defect.

# Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Co-IP is employed to determine if two proteins interact within the cell.

Objective: To investigate the interaction between ZMYND19 and a putative binding partner (e.g., Raptor, MKLN1).

#### Methodology:

- Cell Lysis: Cells overexpressing tagged versions of the proteins of interest (e.g., FLAG-ZMYND19 and Myc-Raptor) or endogenous proteins are lysed in a non-denaturing buffer to preserve protein-protein interactions.
- Immunoprecipitation: The cell lysate is incubated with an antibody specific to the "bait" protein (e.g., anti-FLAG antibody) that is coupled to agarose or magnetic beads. This allows for the capture of the bait protein and any interacting "prey" proteins.



- Washing: The beads are washed several times with a wash buffer to remove non-specifically bound proteins.
- Elution: The bound protein complexes are eluted from the beads, typically by boiling in SDS-PAGE sample buffer or by using a low pH elution buffer.
- Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a
  membrane, and probed with antibodies against both the bait (e.g., anti-FLAG) and the prey
  (e.g., anti-Myc) proteins to confirm their co-precipitation.

## **Future Directions and Therapeutic Implications**

The distinct roles of ZMYND19 and its paralog ZMYND10 in cellular pathways highlight the complexity of the ZMYND gene family. While ZMYND10 is a clear target for genetic diagnosis and potential therapeutic strategies for a subset of PCD cases, the involvement of ZMYND19 in the mTORC1 pathway opens up new avenues for cancer research.

For drug development professionals, the modulation of ZMYND19 levels or its interactions could represent a novel therapeutic approach for cancers with dysregulated mTORC1 signaling. Further research is warranted to fully elucidate the clinical significance of ZMYND19 mutations and to explore the therapeutic potential of targeting the ZMYND19-mTORC1 axis. A deeper understanding of the interplay between ZMYND19 and ZMYND10 in ciliary biology may also reveal new insights into the pathogenesis of ciliopathies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Gene ZMYND19 [maayanlab.cloud]



- 4. Molecular Insights into Outer Dynein Arm Defects in Primary Ciliary Dyskinesia: Involvement of ZMYND10 and GRP78 [mdpi.com]
- 5. ZMYND10 Is Mutated in Primary Ciliary Dyskinesia and Interacts with LRRC6 PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutations in ZMYND10, a gene essential for proper axonemal assembly of inner and outer dynein arms in humans and flies, cause primary ciliary dyskinesia PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ZMYND10 Mutation Analysis in Slavic Patients with Primary Ciliary Dyskinesia PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scholarly Article or Book Chapter | ZMYND10 Is Mutated in Primary Ciliary Dyskinesia and Interacts with LRRC6 | ID: rn301883z | Carolina Digital Repository [cdr.lib.unc.edu]
- 9. Mutations in ZMYND10, a Gene Essential for Proper Axonemal Assembly of Inner and Outer Dynein Arms in Humans and Flies, Cause Primary Ciliary Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ZMYND10 is mutated in primary ciliary dyskinesia and interacts with LRRC6 PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Diseases associated with ZMYND19 gene mutations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b398368#diseases-associated-with-zmynd19-gene-mutations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com